molecular formula C19H22N4O3S2 B2677017 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide CAS No. 1351630-37-9

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide

Cat. No. B2677017
CAS RN: 1351630-37-9
M. Wt: 418.53
InChI Key: BLCAXNMIMOWBGF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a benzo[d]thiazole ring, a methylamino group, and a methylsulfonamido group attached to a phenyl ring . Benzo[d]thiazole derivatives have been extensively researched for use in photovoltaics or as fluorescent sensors .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[d]thiazole ring, being a heterocyclic aromatic ring, would contribute to the compound’s stability and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the amino group could participate in nucleophilic substitution reactions, while the sulfonamide group could act as a weak acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzo[d]thiazole ring could make the compound aromatic and relatively stable .

Scientific Research Applications

Photoluminescent and Electroluminescent Materials

This compound has been explored as a luminescent material due to its intriguing properties. Researchers have synthesized two ligands based on the functionalized benzothiazole moiety : This compound has been explored as a luminescent material due to its intriguing properties. Researchers have synthesized two ligands based on the functionalized benzothiazole moiety: BTZ-Cz-OH and BTZ-DCz-OH . These ligands, along with their boron complexes (BTZ-Cz-BF and BTZ-DCz-BF ), exhibit excellent thermal stability and electrochemical stability. The ligands display green emission in both solution and solid-state thin films, attributed to excited-state intramolecular proton transfer (ESIPT). Upon coordination with boron complexes, a significant blue shift and enhanced emission are observed. These materials have been successfully employed as dopant emitters in organic light-emitting diodes (OLEDs). Notably, the OLED devices doped with BTZ-Cz-BF at a concentration of 10 wt% exhibit the best performance, with a maximum luminance of 3940 cd/m², a maximum current efficiency of 8.26 cd/A, and a maximum external quantum efficiency (EQE) of 3.34% .

Cell Viability Assays

The compound’s redox potential makes it suitable for assessing cell viability. The water-soluble compound MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) is converted by actively respiring cells into an insoluble purple formazan. Researchers use MTT to evaluate cell viability based on this conversion .

Optoelectronics and Analytical Tools

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide plays a role in optoelectronics and analytical chemistry. Understanding solvent effects and the mechanism behind them is crucial for developing new products. This compound is a key material in the synthesis of naphthalene derivatives, contributing to advancements in these fields .

Pesticidal Agents

In the context of pesticide research, novel derivatives of this compound have been synthesized and evaluated. For instance, 1-(((6-substitutedbenzo[d]thiazol-2-yl)aminoheteroarylmethyl)naphthalen-2-ol) derivatives have been investigated as potential pesticidal agents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a fluorescent sensor, it might work by undergoing a change in its electronic structure when it interacts with a specific target molecule .

Future Directions

The future research directions for this compound could include exploring its potential uses in various applications, such as in photovoltaics or as a fluorescent sensor .

properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-[3-(methanesulfonamido)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-12-8-9-13(2)18-17(12)21-19(27-18)23(3)11-16(24)20-14-6-5-7-15(10-14)22-28(4,25)26/h5-10,22H,11H2,1-4H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCAXNMIMOWBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC(=CC=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide

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